molecular formula C6H10N2 B1207791 2,4,5-Trimethyl-1H-imidazole CAS No. 822-90-2

2,4,5-Trimethyl-1H-imidazole

Cat. No. B1207791
CAS RN: 822-90-2
M. Wt: 110.16 g/mol
InChI Key: PTBPTNCGZUOCBK-UHFFFAOYSA-N
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Description

2,4,5-Trimethyl-1H-imidazole is a chemical compound with the molecular formula C6H10N2 and a molecular weight of 110.16 . It is a solid at room temperature .


Synthesis Analysis

There are several methods for the synthesis of imidazole derivatives. One efficient procedure involves the reactions of hexamethyldisilazane and arylaldehydes in the presence of N-bromosaccharin (NBSa) . Another method uses a one-pot three-component reaction of benzil, aldehydes, and ammonium acetate as a nitrogen source .


Molecular Structure Analysis

The molecular structure of 2,4,5-Trimethyl-1H-imidazole consists of a five-membered ring with two nitrogen atoms at positions 1 and 3, and three carbon atoms .


Chemical Reactions Analysis

Imidazoles are key components to functional molecules that are used in a variety of everyday applications . The synthesis of imidazoles is often achieved through multicomponent reactions, which can be highly efficient and environmentally friendly .


Physical And Chemical Properties Analysis

2,4,5-Trimethyl-1H-imidazole is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .

Scientific Research Applications

1. Biomedical Applications

Imidazole derivatives, including 2,4,5-Trimethyl-1H-imidazole, play a crucial role in medicinal chemistry. They are integral in developing new drugs due to their presence in naturally occurring biological structures. For instance, a study reported the synthesis of 2,4,5-tri(hetero)arylimidazole derivatives and their preliminary evaluation as antibacterial agents, showing potential for new drug development due to their inhibition of Staphylococcus aureus proliferation (Ramos et al., 2020).

2. Synthesis of Bioactive Molecules

Imidazoles are key components in many biologically significant molecules. They are used as building blocks in medical chemistry, with derivatives such as 5-imidazole-carbaldehydes playing a crucial role. Research has demonstrated the synthesis of new compounds from 4-methyl-5-imidazole carbaldehyde, which could potentially exhibit biological activities (Orhan et al., 2019).

3. Corrosion Inhibition

Certain imidazole derivatives have been identified as effective corrosion inhibitors. A study explored the corrosion inhibition efficacy of 2,4,5-trisubstituted imidazole derivatives on mild steel in acidic solutions, revealing significant corrosion inhibition efficiency (Prashanth et al., 2021).

4. Material Science and Nanotechnology

Imidazoles are used in the synthesis of materials and nanotechnology applications. For instance, nanoparticles have been employed for the synthesis of trisubstituted imidazoles, highlighting the role of imidazoles in creating pharmacologically active compounds and in fields like photography and polymer science (Khalifeh & Niknam, 2020).

5. Green Chemistry

Imidazoles are significant in developing eco-friendly synthesis methods. Graphene oxide–chitosan bionanocomposites have been used as nanocatalysts for synthesizing trisubstituted imidazoles under solvent-free conditions, showcasing the move towards greener, more sustainable chemical processes (Maleki & Paydar, 2015).

6. Anticancer Research

Imidazole derivatives are being explored for their potential in anticancer therapies. Some compounds, like 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones, have shown promising results in in vitro anticancer evaluations, indicating the potential of imidazole derivatives in developing new anticancer agents (Abu Almaaty et al., 2021).

Safety And Hazards

This compound is classified as dangerous with hazard statements H301-H314-H361-H371 . Precautionary measures include avoiding release to the environment and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed, such as the traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications .

properties

IUPAC Name

2,4,5-trimethyl-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2/c1-4-5(2)8-6(3)7-4/h1-3H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTBPTNCGZUOCBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30231623
Record name 2,4,5-Trimethylimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30231623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,5-Trimethyl-1H-imidazole

CAS RN

822-90-2
Record name 2,4,5-Trimethylimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=822-90-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,5-Trimethylimidazole
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4,5-Trimethylimidazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,5-trimethyl-1H-imidazole
Source European Chemicals Agency (ECHA)
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Record name 2,4,5-TRIMETHYLIMIDAZOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
T Peppel, M Köckerling - 2010 - Wiley Online Library
The alkylation of 2,4,5‐trimethyl‐1H‐imidazole with 1‐bromobutane gives 1,3‐dibutyl‐2,4,5‐trimethyl‐imidazolium bromide, (DBTMIm)Br (1), from which the hexafluoridophosphate, (…
Number of citations: 11 onlinelibrary.wiley.com
P Sabater, F Zapata, A Caballero… - The Journal of …, 2016 - ACS Publications
A series of two-armed 2,4,5-trimethylimidazolium-based oxoanion receptors, which incorporate two end-capped photoactive anthracene rings, being the central core an aromatic or …
Number of citations: 20 pubs.acs.org
K Li, J Wang, Y Zhuang, G Yuan, Y Li, X Zhu - Carbohydrate Research, 2023 - Elsevier
N-(2-Deoxy-D-glucos-2-yl)-L-histidine (Glu-His), one of Heyns rearrangement products (HRPs), was prepared by condensation, dehydration and rearrangement using l-Histidine and d-…
Number of citations: 2 www.sciencedirect.com
P Ganji, PWNM van Leeuwen - The Journal of Organic Chemistry, 2017 - ACS Publications
A new methodology has been developed for the synthesis of highly substituted nitrogen heterocycles such as pyrazines and imidazoles starting from α-diketones using phosphine …
Number of citations: 27 pubs.acs.org
T Stevenson, N Muradov, M Taha Elfouly… - 2015 - researchrepository.rmit.edu.au
Background: The microalgal-based industries are facing a number of important challenges that in turn affect their economic viability. Arguably the most important of these are associated …
Number of citations: 0 researchrepository.rmit.edu.au
G Mlostoń, M Jasiński, H Heimgartner - 2011 - Wiley Online Library
A new method for the preparation of 1,4,5‐trisubstituted (imidazol‐2‐yl)acetates, based on the reaction of the corresponding imidazole 3‐oxides with dimethyl acetylenedicarboxylate (…
MSB Asmaa, EMRNMCB CUBBA, MBAMCB CUBBA
Number of citations: 0

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